
3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine
Descripción general
Descripción
3-(tert-Butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine (3-TBQ) is an organic compound with a unique structure and properties. It is a heterocyclic amine, containing a quinoline ring, an amine group, and a pyrazole ring. 3-TBQ has a wide range of applications in scientific research, from drug design to chemical synthesis. It is also used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as a building block for the synthesis of other heterocyclic compounds.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complexes
Synthesis and Characterization of Aluminum and Zinc Complexes Supported by Pyrrole-Based Ligands This research highlights the synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands, including derivatives involving quinolin-8-amine. These complexes have shown potential in catalyzing the ring-opening polymerization of ε-caprolactone, indicating their applicability in polymer synthesis (Qiao, Ma, & Wang, 2011).
Chemical Synthesis Techniques
New, Simple and Efficient Method for the Synthesis of Imidazo-Azines The study introduces a novel method for synthesizing imidazo-azines, including derivatives related to quinolin-2-ylmethylideneamine. This technique, involving flash vacuum thermolysis, provides a regioselective approach to synthesizing complex heterocyclic structures, potentially useful in various chemical synthesis applications (Justyna et al., 2017).
Reactivity Studies
Reactivity of 7-Amino-3-Tert-Butyl-8-(2H-Tetrazol-5-Yl)Pyrazolo-[5,1-C][1,2,4]Triazin-4(6H)-One This paper discusses the reactivity of a compound structurally similar to 3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine. It provides insights into the chemical behavior of such compounds under various conditions, contributing to the understanding of their chemical properties and potential applications (Mironovich & Shcherbinin, 2014).
Synthesis of Antimicrobial Agents
Synthesis of Some Novel Pyrazolo[3,4-D]Pyrimidine Derivatives as Potential Antimicrobial Agents This study involves the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, highlighting their potential as antimicrobial agents. The structural similarity to this compound suggests potential in exploring similar compounds for antimicrobial applications (Holla et al., 2006).
Synthesis and Biological Evaluation
Synthesis and Preliminary Mechanistic Evaluation of 5-(P-Tolyl)-1-(Quinolin-2-Yl)Pyrazole-3-Carboxylic Acid Amides with Potent Antiproliferative Activity This research presents the synthesis and preliminary evaluation of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid. These compounds exhibit potent antiproliferative activity on human cancer cell lines, indicating the potential therapeutic applications of structurally similar compounds (Pirol et al., 2014).
Propiedades
IUPAC Name |
5-tert-butyl-2-quinolin-7-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-16(2,3)14-10-15(17)20(19-14)12-7-6-11-5-4-8-18-13(11)9-12/h4-10H,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKRCJPAXLSJEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC3=C(C=CC=N3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1458870.png)
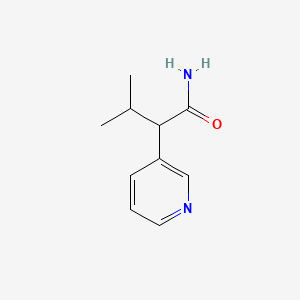
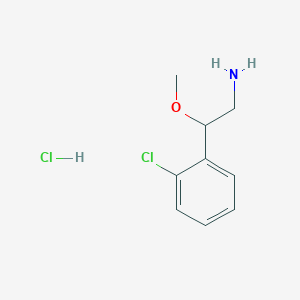
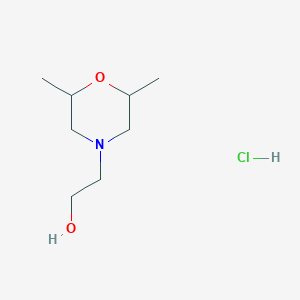
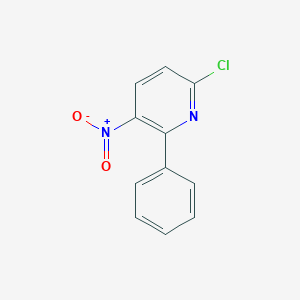
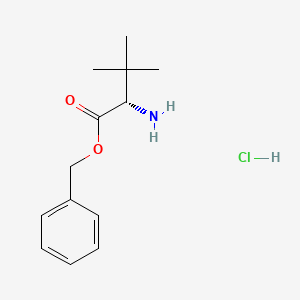
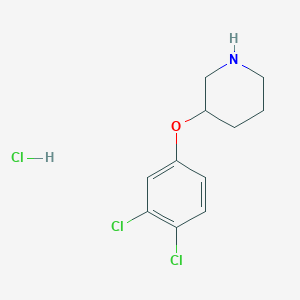
![2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1458880.png)

![N-[2-(3-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1458884.png)

![3-Phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1458886.png)
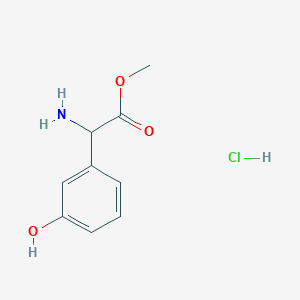
![2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride](/img/structure/B1458891.png)
